3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine
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Overview
Description
3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine is a compound that belongs to the class of azabicyclo compounds. These compounds are characterized by their bicyclic structure containing nitrogen atoms. This particular compound has a methoxy group attached to the bicyclic structure, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been developed to provide a scalable approach to synthesizing azabicyclo compounds. The reduction process is usually carried out using reagents such as lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods
For industrial production, the synthesis can be scaled up by optimizing the reaction conditions and using bulk reagents. The key steps involve the double alkylation reaction of malonate with cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate, which can be prepared on a large scale .
Chemical Reactions Analysis
Types of Reactions
3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like LiAlH4.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: LiAlH4 is commonly used for reduction reactions.
Substitution: Nucleophiles like halides or amines can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can yield various substituted derivatives of the original compound.
Scientific Research Applications
3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to changes in their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one: This compound is similar in structure but has a different functional group.
3-Oxa-6-azabicyclo[3.1.1]heptane: This compound is a morpholine isostere and shows similar lipophilicity to morpholine.
Uniqueness
3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine is unique due to its specific bicyclic structure and the presence of a methoxy group. This combination of features can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H20N2O |
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Molecular Weight |
184.28 g/mol |
IUPAC Name |
3-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine |
InChI |
InChI=1S/C10H20N2O/c1-13-10-8-5-9(10)7-12(6-8)4-2-3-11/h8-10H,2-7,11H2,1H3 |
InChI Key |
GTBGDTFBBRMLGI-UHFFFAOYSA-N |
Canonical SMILES |
COC1C2CC1CN(C2)CCCN |
Origin of Product |
United States |
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